((1R,5S)-3-Azabicyclo[3.1.0]hexane-1,5-diyl)dimethanol hydrochloride
Description
((1R,5S)-3-Azabicyclo[3.1.0]hexane-1,5-diyl)dimethanol hydrochloride is a bicyclic amine derivative featuring a rigid 3-azabicyclo[3.1.0]hexane core with two methanol substituents at the 1- and 5-positions, formulated as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it suitable for formulation studies .
Properties
IUPAC Name |
[(1S,5R)-5-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-4-6-1-7(6,5-10)3-8-2-6;/h8-10H,1-5H2;1H/t6-,7+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHJIXPCFQPERY-UKMDXRBESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C1(CNC2)CO)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@]2([C@@]1(CNC2)CO)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
((1R,5S)-3-Azabicyclo[3.1.0]hexane-1,5-diyl)dimethanol hydrochloride is a bicyclic compound notable for its structural characteristics and biological potential. This compound has gained attention in medicinal chemistry due to its interactions with various biological targets, suggesting potential therapeutic applications.
- Molecular Formula : C7H14ClNO2
- Molecular Weight : 179.64 g/mol
- CAS Number : 2155840-28-9
- Purity : Typically ≥95% .
Research indicates that compounds containing the 3-azabicyclo[3.1.0]hexane moiety can function as antagonists for opioid receptors and may also act as histone deacetylase inhibitors. These activities suggest a multifaceted mechanism involving modulation of neurotransmitter pathways and gene expression processes .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological implications of this compound and its derivatives:
- Antinociceptive Studies : Research demonstrated that derivatives of the azabicyclo structure exhibit significant antinociceptive effects in animal models, suggesting potential applications in pain relief therapies .
- Enzyme Interaction Studies : ((1R,5S)-3-Azabicyclo[3.1.0]hexane derivatives have been shown to interact with specific enzymes involved in metabolic pathways, indicating their potential role as enzyme inhibitors or modulators .
- Therapeutic Applications : Ongoing studies are investigating the use of this compound in treating conditions such as chronic pain and anxiety disorders due to its ability to modulate neurotransmitter systems .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Latanoprost acid | Bicyclic | Ophthalmology (glaucoma treatment) |
| Vorapaxar | Thrombin receptor antagonist | Cardiovascular medicine (antithrombotic) |
| 6-Hydroxy-Latanoprost | Bicyclic derivative | Ophthalmology (enhanced efficacy) |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Pharmacological Differences
- Polarity and Solubility: The dimethanol substituents in the target compound confer higher hydrophilicity compared to naphthalene- or ester-containing analogs, enhancing aqueous solubility .
- Safety Profiles : The hydrochloride salt form commonly presents hazards such as skin/eye irritation (H315, H319) across analogs, but the naphthalene derivative additionally carries warnings for acute toxicity (H302) .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Method | Catalyst | Yield (%) | dr | Reference |
|---|---|---|---|---|
| Pd-catalyzed cycloprop. | Pd(OAc)₂ | 85 | >20:1 | |
| Ru-catalyzed cyclization | [RuCl₂(p-cymene)]₂ | 78 | 15:1 |
Advanced Question: How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental NMR data for this compound?
Methodological Answer:
Discrepancies often arise from conformational flexibility or crystal packing effects. To resolve these:
Q. Table 2: Key Assay Parameters
| Assay Type | Substrate/Model | Key Metrics | Reference |
|---|---|---|---|
| FRET protease assay | Dabcyl-KTSAVLQ↓SGFRKM-E-Edans | IC₅₀ = 1.2 µM | |
| Cytotoxicity | HEK293 cells | CC₅₀ > 50 µM |
Advanced Question: How should researchers address conflicting biological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution (e.g., LC-MS/MS for plasma concentrations).
Metabolite identification : Use HPLC-HRMS to detect active/inactive metabolites that may explain efficacy gaps .
Dose-response recalibration : Adjust in vivo dosing to match effective in vitro concentrations, accounting for protein binding and clearance .
Basic Question: What are the key structural features distinguishing this compound from analogs like 6,6-dimethyl-3-azabicyclo[3.1.0]hexane?
Methodological Answer:
- Bicyclic core : The 3-azabicyclo[3.1.0]hexane scaffold provides rigidity, enhancing target binding .
- Hydroxymethyl groups : The 1,5-diyl dimethanol substituents increase hydrophilicity and hydrogen-bonding capacity compared to methyl groups in analogs .
- Chirality : The (1R,5S) configuration is critical for stereoselective interactions, as seen in CENTANAFADINE HYDROCHLORIDE for ADHD .
Advanced Question: How can researchers optimize reaction yields for large-scale synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Catalyst immobilization : Use Pd nanoparticles on silica to facilitate recycling and reduce metal contamination .
- Flow chemistry : Implement continuous-flow reactors to control exothermic cyclopropanation steps and improve reproducibility .
- Chiral chromatography : Employ preparative SFC (supercritical fluid chromatography) with cellulose-based columns for final purification (>99% ee) .
Basic Question: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Waste disposal : Neutralize acidic waste (from HCl counterion) with bicarbonate before disposal .
Advanced Question: How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration for CNS applications?
Methodological Answer:
QSAR modeling : Correlate logP, polar surface area (<60 Ų), and molecular weight (<450 Da) with BBB permeability .
MD simulations : Predict membrane partitioning using CHARMM force fields .
In situ perfusion : Validate predictions using rodent models to measure brain-to-plasma ratios .
Advanced Question: What strategies can resolve contradictions between in vitro binding affinity and cellular potency data?
Methodological Answer:
Membrane permeability assays : Use Caco-2 cell monolayers to assess passive diffusion/active transport .
Target engagement studies : Employ CETSA (cellular thermal shift assay) to confirm intracellular target binding .
Off-target profiling : Screen against kinase panels to identify confounding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
